

Application Notes: 1-Deoxysphingosine (m18:1(14Z)) as a Disease Biomarker

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Compound of Interest

Compound Name: 1-Deoxysphingosine (m18:1(14Z))

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Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine. This substitution results in the absence of the C1 hydroxyl group, rendering these lipids resistant to canonical degradation pathways and leading to their accumulation in various tissues. One of the most studied of these lipids is **1-deoxysphingosine (m18:1(14Z))**. Growing evidence points to its role as a potent neurotoxin and a valuable biomarker for several debilitating diseases, including Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and diabetic neuropathy. These application notes provide a comprehensive overview of the utility of 1-deoxysphingosine as a disease biomarker, including quantitative data, detailed experimental protocols for its measurement, and insights into its pathological signaling pathways.

Disease Association and Clinical Significance

Elevated levels of 1-deoxysphingosine and related deoxySLs have been strongly correlated with the pathophysiology of several neurological and metabolic disorders.

- **Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1):** This rare inherited disorder is characterized by a progressive loss of sensory and motor functions. HSAN1 is often caused by mutations in the SPTLC1 or SPTLC2 genes, subunits of the SPT enzyme, which

enhance the utilization of L-alanine, leading to a significant accumulation of neurotoxic 1-deoxysphingolipids.[1] Monitoring plasma levels of 1-deoxysphingosine can serve as a diagnostic and prognostic marker for HSAN1.

- **Diabetic Neuropathy:** A common complication of type 2 diabetes mellitus (T2DM), diabetic neuropathy shares clinical similarities with HSAN1.[2] Studies have consistently shown that patients with diabetic neuropathy have significantly higher plasma concentrations of 1-deoxysphingolipids compared to healthy individuals and diabetic patients without neuropathy.[3][4] This suggests that 1-deoxysphingosine could be a key player in the pathogenesis of nerve damage in diabetes and a potential therapeutic target. L-serine supplementation has been explored as a therapeutic strategy to reduce the formation of these neurotoxic lipids.
- **Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome:** Elevated plasma levels of 1-deoxysphingolipids are not only associated with diabetic complications but have also been identified as early predictive biomarkers for the development of T2DM.[5][6] Their levels are often increased in individuals with metabolic syndrome, highlighting their potential role in the broader spectrum of metabolic dysregulation.[7]

Quantitative Data

The following tables summarize the plasma concentrations of 1-deoxysphingolipids in various patient populations compared to healthy controls. These values highlight the significant elevation of these lipids in disease states.

Table 1: Plasma 1-Deoxysphingolipid Concentrations in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

Analyte	Patient Group	Concentration (µM)	Control Group	Concentration (µM)	Reference
Total DeoxySLs	HSAN1	up to 1.2	Healthy	0.1 - 0.3	[8]
1-deoxysphinganine (m18:0)	HSAN1 (C133W carriers)	Significantly elevated	Healthy	Minor amounts detected	[1]
1-deoxysphingosine (m18:1)	HSAN1 (C133W carriers)	Significantly elevated	Healthy	Minor amounts detected	[1]
1-deoxysphinganine	HSAN1 (N177D mutation)	Significantly elevated	Unaffected family members	Not specified	[9]
1-deoxysphingosine	HSAN1 (N177D mutation)	Significantly elevated	Unaffected family members	Not specified	[9]

Table 2: Plasma 1-Deoxysphingolipid Concentrations in Diabetic Neuropathy and Type 2 Diabetes

Analyte	Patient Group	Concentration (μmol/L)	Control Group	Concentration (μmol/L)	Reference
1-deoxysphinganine	Diabetic Sensorimotor Polyneuropathy (DSPN)	0.11 ± 0.06	Healthy	0.06 ± 0.03	[3] [4]
1-deoxysphingosine	Diabetic Sensorimotor Polyneuropathy (DSPN)	0.24 ± 0.16	Healthy	0.12 ± 0.05	[3] [4]
Total 1-deoxydihydroceramides	Obesity with T2D and DN	8.939 pmol/100 μL	Lean Controls	5.195 pmol/100 μL	[10]

Experimental Protocols

Accurate and reproducible quantification of 1-deoxysphingosine in biological matrices is crucial for its validation and use as a biomarker. The following protocols outline a standard workflow for the analysis of 1-deoxysphingosine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Plasma Sample Preparation for 1-Deoxysphingolipid Analysis

This protocol describes a simple and efficient one-phase extraction method for isolating sphingolipids from human plasma.

Materials:

- Human plasma (collected in EDTA or citrate tubes)
- Methanol (LC-MS grade)
- Dichloromethane (LC-MS grade)

- Internal Standard (IS): C17-sphingosine or a stable isotope-labeled 1-deoxysphingosine (e.g., d7-1-deoxysphingosine) solution in methanol.
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge

Procedure:

- Sample Thawing: Thaw frozen plasma samples on ice.
- Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
- Internal Standard Addition: Add 10 µL of the internal standard solution to the plasma sample. The concentration of the IS should be optimized to be within the linear range of the assay.
- Protein Precipitation and Lipid Extraction:
 - Add 500 µL of a 1:1 (v/v) mixture of dichloromethane and methanol.[\[11\]](#)
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant, which contains the extracted lipids, to a new clean tube or a vial for LC-MS/MS analysis.
- Storage: If not analyzed immediately, the extracted samples can be stored at -20°C.

Protocol 2: LC-MS/MS Quantification of 1-Deoxysphingosine (m18:1(14Z))

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 1-deoxysphingosine. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Parameters:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
- Gradient:
 - 0-1 min: 50% B
 - 1-8 min: Linear gradient from 50% to 100% B
 - 8-10 min: Hold at 100% B
 - 10.1-12 min: Return to 50% B and equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - **1-Deoxysphingosine (m18:1(14Z))**: Precursor ion (m/z) 284.3 → Product ion (m/z) 266.3 (loss of water)
 - Internal Standard (e.g., C17-sphingosine): Precursor ion (m/z) 286.3 → Product ion (m/z) 268.3
- Instrument Settings: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Data Analysis:

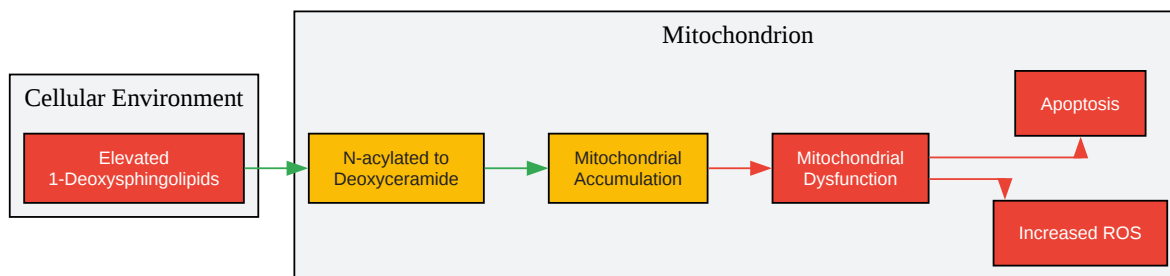
- Quantify the concentration of 1-deoxysphingosine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of 1-deoxysphingosine standards.

Pathophysiological Signaling Pathways

The accumulation of 1-deoxysphingosine and its metabolites triggers cellular stress and dysfunction through multiple pathways, contributing to the pathology of associated diseases.

Mitochondrial Dysfunction

1-Deoxysphingolipids, particularly their N-acylated metabolites (deoxyceramides), have been shown to localize to mitochondria.[2][12][13][14][15] This accumulation leads to mitochondrial fragmentation, swelling, and impaired function.[12][13][14][15] The resulting mitochondrial dysfunction can lead to reduced ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic cell death pathways, which are critical events in neuronal damage.

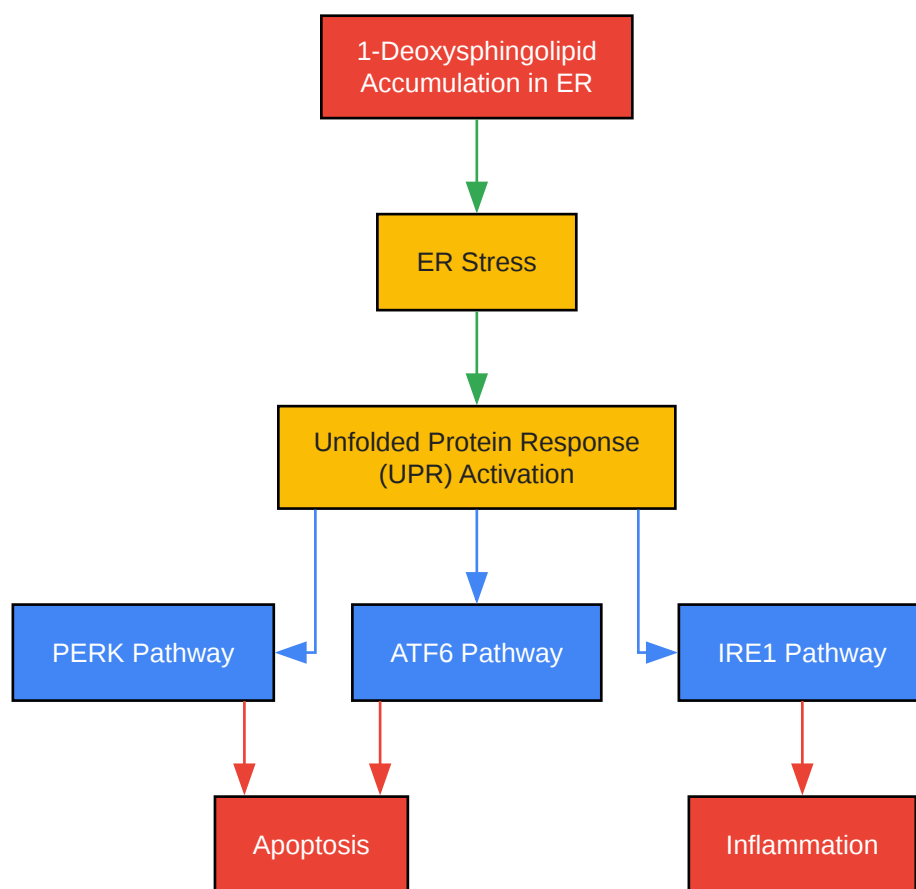


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Caption: 1-Deoxysphingolipid-induced mitochondrial dysfunction pathway.

Endoplasmic Reticulum (ER) Stress

The synthesis of 1-deoxysphingolipids occurs in the endoplasmic reticulum. Their accumulation can disrupt ER homeostasis, leading to the unfolded protein response (UPR) and ER stress. [16][17] Chronic ER stress is a known contributor to cellular dysfunction and apoptosis in a variety of diseases, including neurodegenerative disorders and diabetes. The activation of ER stress signaling pathways, such as the PERK, IRE1, and ATF6 pathways, has been observed in response to elevated 1-deoxysphingolipid levels.[16][18][19]

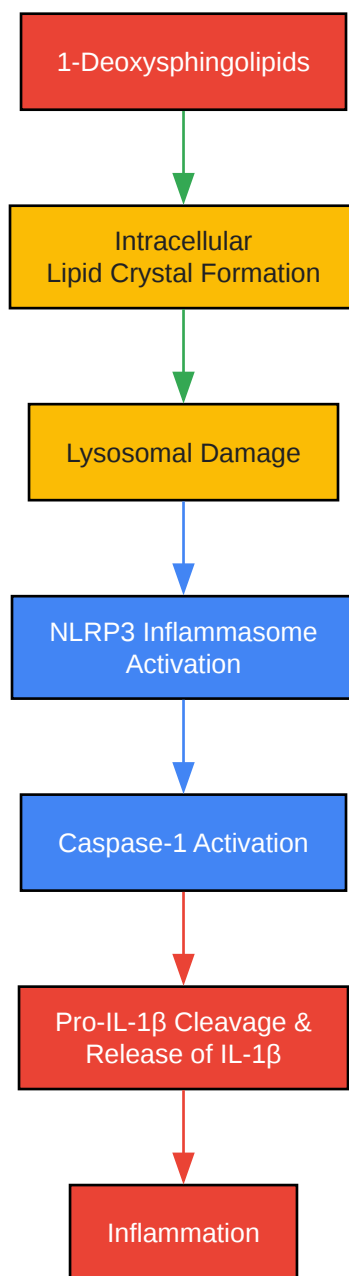


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Caption: 1-Deoxysphingolipid-induced ER stress signaling.

NLRP3 Inflammasome Activation

Recent studies have shown that 1-deoxysphingolipids can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system.[20][21][22] This activation leads to the release of pro-inflammatory cytokines, such as IL-1 β , which can contribute to the chronic inflammation observed in metabolic and neurodegenerative diseases. The mechanism may involve the formation of intracellular lipid crystals and subsequent lysosomal damage.[8][21]



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Caption: NLRP3 inflammasome activation by 1-deoxysphingolipids.

Conclusion

1-Deoxysphingosine (m18:1(14Z)) is emerging as a critical biomarker for the diagnosis, prognosis, and potentially the therapeutic monitoring of HSAN1 and diabetic neuropathy. Its strong association with disease pathology, coupled with the availability of robust analytical methods for its quantification, makes it a valuable tool for researchers, clinicians, and drug

developers. Further investigation into the precise molecular mechanisms of its toxicity will likely unveil new therapeutic avenues for these debilitating conditions. The protocols and information provided herein serve as a foundational resource for the application of 1-deoxysphingosine measurement in a research or clinical setting.

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